4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide
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Overview
Description
4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetyl, anilino, pyrimidinyl, sulfonyl, and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these reactions include acetic anhydride, aniline derivatives, and nitrobenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetylanilino and pyrimidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives .
Scientific Research Applications
4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, while the acetylanilino and pyrimidinyl groups can form hydrogen bonds and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Shares the pyrimidinyl group but lacks the complex benzamide structure.
Uniqueness
4-[(3-acetylphenyl)amino]-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C27H23N7O8S |
---|---|
Molecular Weight |
605.6g/mol |
IUPAC Name |
4-(3-acetylanilino)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C27H23N7O8S/c1-15-11-16(2)29-27(28-15)32-43(41,42)22-9-7-20(8-10-22)31-26(36)19-13-23(33(37)38)25(24(14-19)34(39)40)30-21-6-4-5-18(12-21)17(3)35/h4-14,30H,1-3H3,(H,31,36)(H,28,29,32) |
InChI Key |
UUCLZDUHOSSZFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC(=C4)C(=O)C)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])NC4=CC=CC(=C4)C(=O)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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